![molecular formula C10H8BrO4- B14022978 2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)
2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of acrylic acid, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid followed by a condensation reaction with acrolein. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The condensation reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid may involve large-scale bromination and condensation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-formyl-4-hydroxy-5-methoxyphenyl)acrylic acid.
Reduction: 3-(4-hydroxy-5-methoxyphenyl)acrylic acid.
Substitution: 3-(3-methoxy-4-hydroxy-5-methoxyphenyl)acrylic acid.
Aplicaciones Científicas De Investigación
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes in the enzyme structure .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-bromo-4,5-dimethoxyphenyl)acrylic acid: Similar structure but with an additional methoxy group.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of an acrylic acid moiety.
Uniqueness
3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group on the phenyl ring allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H8BrO4- |
|---|---|
Peso molecular |
272.07 g/mol |
Nombre IUPAC |
2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate |
InChI |
InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/p-1/b3-2+ |
Clave InChI |
NGBVBJQUJJKRGF-NSCUHMNNSA-M |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)[O-] |
SMILES canónico |
COC1=C(C(=CC(=C1)C=CC(=O)O)Br)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O2-tert-butyl O4-methyl (1R,4S,5R)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14022899.png)
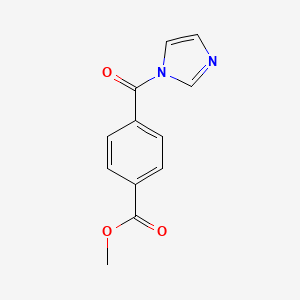
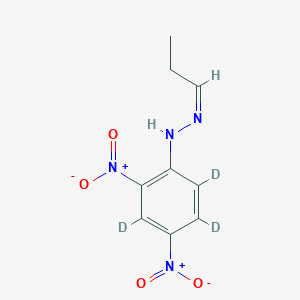
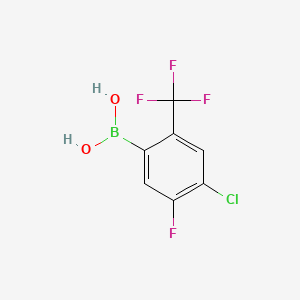
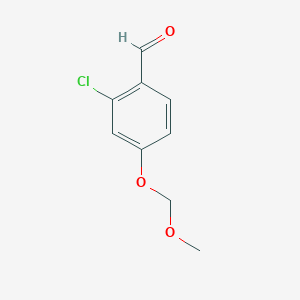
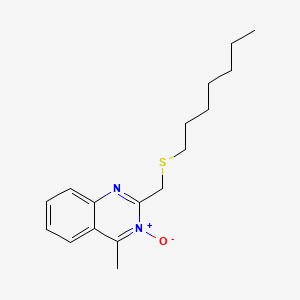

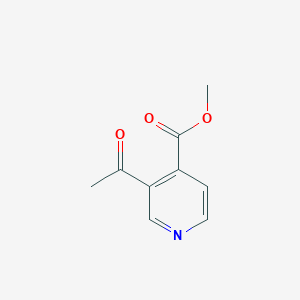


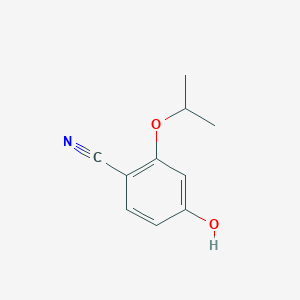
![2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine](/img/structure/B14022971.png)
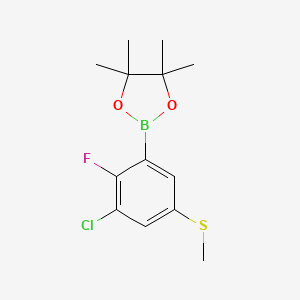
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)
